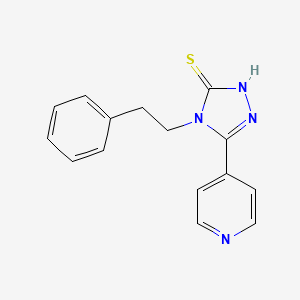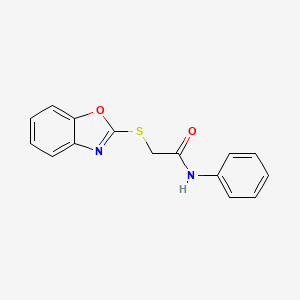
N-cyclooctyl-N'-pyridin-3-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
N-cyclooctyl-N'-pyridin-3-ylthiourea and related derivatives can be synthesized through various chemical reactions. For instance, a series of 3-substituted aminoimidazo[1,5-a]pyridine derivatives were synthesized by cyclodesulfurization of N'-substituted-N-(2-pyridylmethyl)thioureas with dicyclohexylcarbodiimide (DCCD) (Bourdais & Omar, 1980). Another example involves the synthesis of thiourea derivatives where the non-ring non-H atoms are approximately planar, showcasing how structural variations can influence the synthesis outcome (Salam et al., 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-cyclooctyl-N'-pyridin-3-ylthiourea, often reveals significant information about their chemical behavior. For example, in one study, the title thiourea derivative showed a planar structure with the pyridine ring twisted out of this plane, forming centrosymmetric dimers in the crystal structure via pairs of N-H⋯S hydrogen bonds (Salam et al., 2011).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, contributing to their wide range of properties. The cyclodesulfurization process used in synthesizing aminoimidazo[1,5-a]pyridine derivatives (Bourdais & Omar, 1980) and the asymmetric 1,3-dipolar cycloaddition catalyzed by chiral tertiary amine thiourea (Bai et al., 2011) are examples of such reactions.
Physical Properties Analysis
The physical properties of N-cyclooctyl-N'-pyridin-3-ylthiourea derivatives, such as solubility, melting points, and crystalline structure, can be inferred from molecular and structural analyses. For instance, the crystal structure analysis of 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea revealed details about its dimer formation and supramolecular chain, hinting at its physical properties (Salam et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and potential for forming complexes, are crucial for understanding the behavior of N-cyclooctyl-N'-pyridin-3-ylthiourea derivatives. The synthesis and characterization studies provide insights into these properties by detailing how these compounds interact with various reagents and the outcomes of such interactions (Bourdais & Omar, 1980); (Bai et al., 2011).
科学的研究の応用
Catalysis and Organic Synthesis
Thioureas, including N-cyclooctyl-N'-pyridin-3-ylthiourea, have been pivotal in facilitating asymmetric synthesis and catalysis. For example, they are used in metal-free asymmetric 1,3-dipolar cycloaddition reactions to form chiral pyrrolidine derivatives with high yields and enantioselectivities. This process is crucial for the diversity-oriented synthesis of compounds with high optical purity, useful in pharmaceuticals and natural product synthesis (Bai et al., 2011). Additionally, these compounds facilitate the enantioselective synthesis of complex products, highlighting their importance in creating biologically relevant compounds through catalytic methods (Narayan et al., 2014).
Material Science
In the field of materials science, thioureas, including derivatives similar to N-cyclooctyl-N'-pyridin-3-ylthiourea, show potential in applications such as corrosion inhibition. They have been identified as effective inhibitors for mild steel corrosion in acidic mediums, demonstrating the practicality of thioureas in protecting metal surfaces. The effectiveness of these compounds is attributed to their ability to form a protective layer on metal surfaces, which is crucial for extending the lifespan of metal components in various industrial applications (Zhang et al., 2018).
Medicinal Chemistry
While the explicit application of N-cyclooctyl-N'-pyridin-3-ylthiourea in medicinal chemistry was not found in the provided documents, thioureas in general have been explored for their biological activities. They serve as precursors in synthesizing various biologically active compounds, indicating their utility in developing new pharmaceuticals and exploring biological pathways (Tian et al., 2009).
特性
IUPAC Name |
1-cyclooctyl-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c18-14(17-13-9-6-10-15-11-13)16-12-7-4-2-1-3-5-8-12/h6,9-12H,1-5,7-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLULYEXQUGBDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclooctyl-3-pyridin-3-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)
![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)
![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)
![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)
![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)
![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)
![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)
![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)
